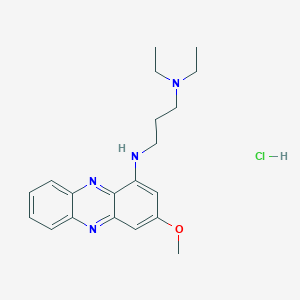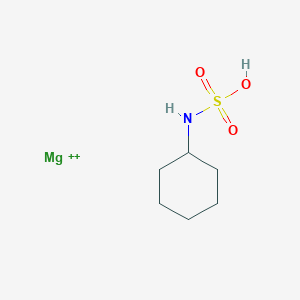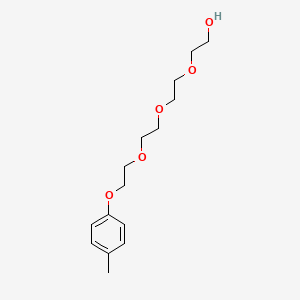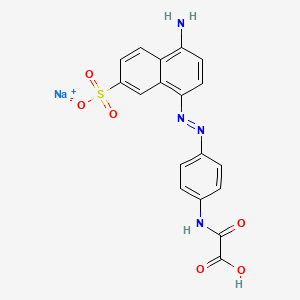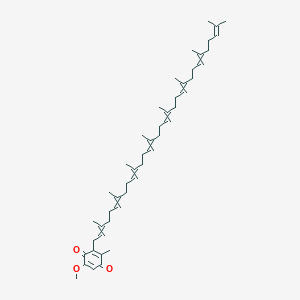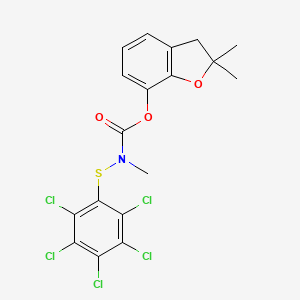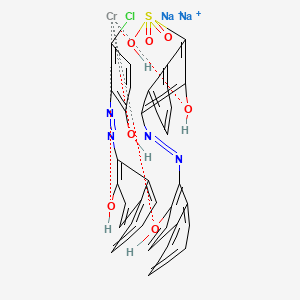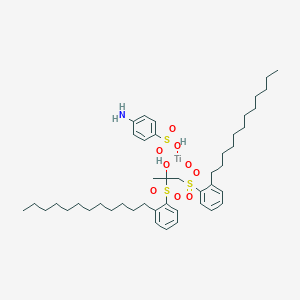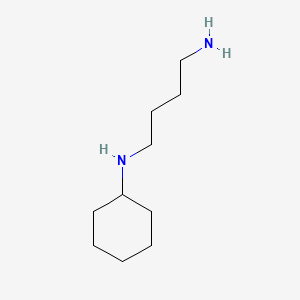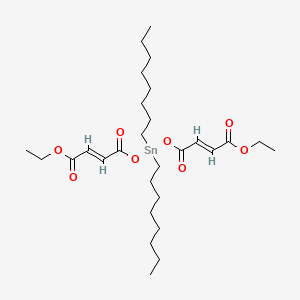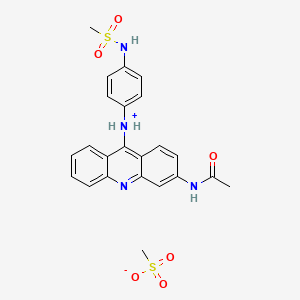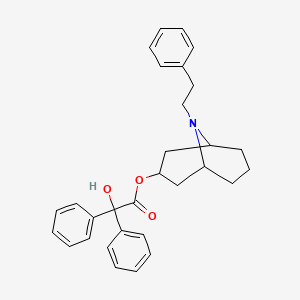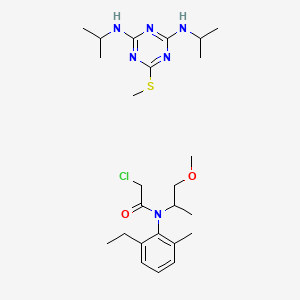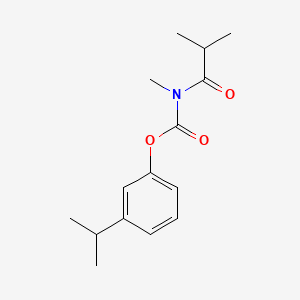
Carbamic acid, isobutyrylmethyl-, m-cumenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, isobutyrylmethyl-, m-cumenyl ester is a chemical compound with the molecular formula C15H23NO3 and a molecular weight of 265.39 g/mol This compound is a derivative of carbamic acid and is commonly used in various industrial and scientific applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, isobutyrylmethyl-, m-cumenyl ester typically involves the reaction of isobutyrylmethyl carbamate with m-cumenyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the ester bond . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is purified using techniques such as distillation or crystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, isobutyrylmethyl-, m-cumenyl ester undergoes various chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups using appropriate reagents, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Hydrolysis: Carbamic acid and m-cumenyl alcohol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Various substituted carbamates depending on the reagents used.
Applications De Recherche Scientifique
Carbamic acid, isobutyrylmethyl-, m-cumenyl ester has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of carbamic acid, isobutyrylmethyl-, m-cumenyl ester involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the nervous system . By inhibiting AChE, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is similar to that of other carbamate pesticides and is crucial for its effectiveness in pest control .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methomyl: Another carbamate pesticide with similar AChE inhibition properties.
Carbaryl: Widely used in agriculture for pest control, also inhibits AChE.
Carbofuran: Known for its high toxicity and effectiveness as a pesticide.
Uniqueness
Carbamic acid, isobutyrylmethyl-, m-cumenyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other carbamates.
Propriétés
Numéro CAS |
5748-26-5 |
|---|---|
Formule moléculaire |
C15H21NO3 |
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
(3-propan-2-ylphenyl) N-methyl-N-(2-methylpropanoyl)carbamate |
InChI |
InChI=1S/C15H21NO3/c1-10(2)12-7-6-8-13(9-12)19-15(18)16(5)14(17)11(3)4/h6-11H,1-5H3 |
Clé InChI |
PNBLZGHZVYLIMX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)C(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


